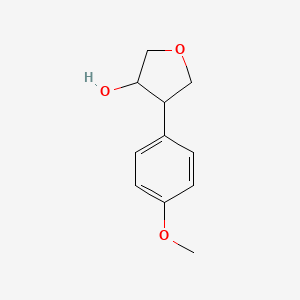
5-Bromocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromocinnoline is an aromatic heterocyclic compound with the molecular formula C₈H₅BrN₂ It is a derivative of cinnoline, where a bromine atom is substituted at the 5th position of the cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromocinnoline typically involves the bromination of cinnoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where cinnoline is reacted with bromine in a controlled environment. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure efficient bromination.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form this compound N-oxide or reduced to form 5-bromo-1,2-dihydrocinnoline.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Formation of 5-amino or 5-thiocinnoline derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-bromo-1,2-dihydrocinnoline.
Wissenschaftliche Forschungsanwendungen
5-Bromocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromocinnoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
5-Bromoindole: Another brominated heterocycle with applications in organic synthesis and medicinal chemistry.
5-Bromopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
5-Bromonicotinamide: Investigated for its biological activities and potential therapeutic applications.
Uniqueness of 5-Bromocinnoline: Compared to these similar compounds, this compound offers a unique combination of structural features and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.
Eigenschaften
CAS-Nummer |
24257-88-3 |
|---|---|
Molekularformel |
C8H5BrN2 |
Molekulargewicht |
209.04 g/mol |
IUPAC-Name |
5-bromocinnoline |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H |
InChI-Schlüssel |
RFPGSUNKMXQPKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=N2)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)
![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)


![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)







